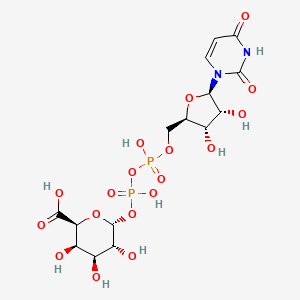

UDP-D-galacturonate

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H22N2O18P2 |

|---|---|

Peso molecular |

580.28 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8-,9-,10-,11+,12-,14-/m1/s1 |

Clave InChI |

HDYANYHVCAPMJV-GXNRKQDOSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |

SMILES isomérico |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O)O)O |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |

Descripción física |

Solid |

Sinónimos |

UDP-gal-UA UDP-galacturonic acid uridine 5'-(alpha-D-galactopyranosyluronic acid pyrophosphate) uridine diphosphogalacturonic acid |

Origen del producto |

United States |

De Novo Biosynthesis Pathways of Udp D Galacturonate

The UDP-Glucose to UDP-Glucuronate Conversion System

The initial step in the pathway to UDP-D-galacturonate is the conversion of UDP-glucose (UDP-Glc) to UDP-glucuronate (UDP-GlcA). This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH). scielo.brreactome.org This conversion is essentially irreversible, establishing a unidirectional flow of UDP-glucuronate into downstream metabolic pools. scielo.br UDP-glucuronate serves as a critical upstream precursor for various processes, including the synthesis of proteoglycans, hyaluronan, and for glucuronidation reactions involved in detoxification. nih.gov

The reaction catalyzed by UGDH involves a four-electron, NAD-linked oxidation of the C6 hydroxyl group of UDP-glucose to a carboxylate. scielo.brreactome.org This process requires two molecules of NAD per molecule of UDP-glucose, with the concurrent reduction of NAD to NADH. reactome.org

UDP-Glucose Dehydrogenase (UGDH) Enzyme Family and Isoforms

UDP-glucose dehydrogenase (EC 1.1.1.22) is a cytosolic enzyme found in various organisms, including plants, bacteria, and humans. scielo.brreactome.orgunl.ptdiva-portal.orgwikipedia.org In plants like Arabidopsis thaliana, the UGDH gene family consists of multiple highly similar isoforms, such as UGDH1, UGDH2, UGDH3, and UGDH4, located on distinct chromosomes. scielo.br A fifth UGDH pseudogene with weaker similarity has also been detected in Arabidopsis. scielo.br In poplar, at least two isoforms have been reported. scielo.br The presence of multiple isoforms suggests potential functional differentiation or tissue-specific expression patterns. scielo.brnih.gov For instance, in Eucalyptus grandis, developmental regulation of UGDH isoforms has been observed, with one isoform preferentially expressed in wood-forming tissue. scielo.br Human UGDH is encoded by the UGDH gene and is a homohexameric enzyme. wikipedia.orgmybiosource.comacs.org

UGDH enzymes belong to the UDP-glucose/GDP-mannose dehydrogenase family. mybiosource.com They are typically active as hexamers, although a monomeric form has also been reported in some bacterial species. reactome.orgualberta.ca

Mechanistic Studies of UDP-Glucose Dehydrogenase Activity

The enzymatic mechanism of UGDH involves the two-step oxidation of UDP-glucose to UDP-glucuronate without the release of an aldehyde intermediate. nih.govualberta.canih.gov Studies on bovine liver UGDH and Streptococcus pyogenes UGDH suggest a mechanism involving thiohemiacetal and thioester intermediates. ualberta.canih.gov The process is initiated by the oxidation of the C6 hydroxyl of UDP-glucose, forming an aldehyde intermediate and NADH. ualberta.ca This aldehyde remains tightly bound to the enzyme. ualberta.ca The second oxidation step involves the addition of an active site cysteine thiol to the aldehyde, forming a thiohemiacetal intermediate. ualberta.ca

Key catalytic residues have been identified in UGDH. For example, in human UGDH, Lysine 220 and Aspartate 280 have been shown to play critical roles in catalytic activity. acs.org Mutation of Lysine 220 significantly impairs enzyme function, suggesting a role in stabilizing anionic transition states. acs.org Aspartate 280 is implicated in activating the substrate and the catalytic cysteine. acs.org A conserved tyrosine residue within the glycine-rich motif (GXGYXG) of the N-terminal Rossmann-like domain is also crucial for catalytic activity, particularly in the final hydrolysis of the enzymatic thioester intermediate. unl.pt

The catalytic cycle involves the binding of UDP-glucose, followed by the binding of NAD. diva-portal.org In the first half-reaction, UDP-glucose is oxidized to an aldehyde, and NAD is reduced to NADH and released. diva-portal.org A second NAD molecule then binds and is reduced to NADH as the aldehyde is oxidized to UDP-glucuronate. diva-portal.org UDP-glucuronate is released after the second NADH molecule. diva-portal.org

Regulatory Mechanisms of UDP-Glucose Dehydrogenase Activity and Carbon Flux

UGDH activity is subject to various regulatory mechanisms, which are important for controlling the flux of carbon into pathways utilizing UDP-glucuronate. The enzyme is feedback inhibited by its main product, UDP-glucuronate, and the coenzyme product, NADH. nih.govdiva-portal.org Inhibition by NADH may be particularly significant physiologically due to its strong potency in vitro. nih.gov

Furthermore, UGDH is feedback inhibited by downstream products, such as UDP-xylose. diva-portal.orgoup.comoncotarget.comnih.gov In Arabidopsis, the different UGDH isoforms exhibit variable affinities for UDP-glucose and different catalytic constants, suggesting a role in regulating carbon partitioning between cell wall formation and sucrose (B13894) synthesis. oup.com The relatively low affinity of Arabidopsis UGDH enzymes for UDP-glucose is paralleled by weak inhibition by UDP-xylose. oup.com

The expression levels of UGDH impact the localization and flux of UDP-sugars. nih.gov UGDH activity can also be modulated by the flux of its products through downstream pathways. nih.gov For instance, the use of UDP-glucuronate in proteoglycan synthesis can promote UGDH activation by limiting product inhibition and by direct competition with UDP-xylose production. nih.gov This is dependent on glucose availability. nih.gov

UGDH can also be regulated by atypical allosteric mechanisms, where UDP-xylose competes with UDP-glucose for the active site, potentially leading to an inactive state or inducing hysteresis. oncotarget.com Post-translational modifications, such as phosphorylation, can also influence UGDH activity and its interaction with other proteins, impacting downstream pathways. nih.gov

Table 1: Kinetic Properties of Selected UGDH Enzymes

| Enzyme Source | Substrate | K (M) | NAD K (M) | Reference |

| Arabidopsis thaliana UGDH1 | UDP-glucose | 120-335 | ~40 | oup.com |

| Arabidopsis thaliana UGDH2 | UDP-glucose | 120-335 | ~40 | oup.com |

| Arabidopsis thaliana UGDH3 | UDP-glucose | 120-335 | ~40 | oup.com |

| Arabidopsis thaliana UGDH4 | UDP-glucose | 120-335 | ~40 | oup.com |

| Eucalyptus grandis UGDH | UDP-glucose | Not specified | Not specified | scielo.br |

| Human UGDH | UDP-glucose | Not specified | Not specified | acs.org |

Note: K values for Arabidopsis UGDH isoforms are presented as a range encompassing the reported values for the family.

The UDP-Glucuronate 4-Epimerization Pathway

The second step in the de novo biosynthesis of this compound is the reversible epimerization of UDP-glucuronate (UDP-GlcA) at the C4 position to form this compound (UDP-GalA). nih.govmdpi.comnih.gov This reaction is catalyzed by the enzyme UDP-glucuronate 4-epimerase, also known as UDP-glucuronic acid 4-epimerase (GAE or UGlcAE). nih.govmdpi.comcore.ac.ukresearchgate.netnih.govgenome.jpplos.org this compound is a necessary precursor for the synthesis of pectic polysaccharides, which are major components of the plant cell wall. core.ac.ukresearchgate.net

Identification and Characterization of UDP-Glucuronate 4-Epimerase (GAE/UGlcAE) Family Members

UDP-glucuronate 4-epimerase (EC 5.1.3.6) enzymes have been identified and characterized in various organisms, including plants and bacteria. nih.govcore.ac.ukresearchgate.netnih.govgenome.jpnih.gov In Arabidopsis thaliana, the UGlcAE gene family comprises six isoforms (GAE1-GAE6). nih.govcore.ac.ukresearchgate.net These family members show high similarity, particularly in their C-terminal catalytic region, which contains a conserved domain found in a large family of epimerases/dehydratases. nih.govcore.ac.uk The N-terminal region is more variable and is predicted to contain cytosolic, transmembrane, and stem domains, suggesting that these enzymes may be targeted to endomembrane systems like the Golgi apparatus, where pectin (B1162225) synthesis occurs. nih.govnih.gov

Functional characterization of recombinant GAE6 from Arabidopsis demonstrated its ability to convert UDP-D-glucuronate to this compound in vitro. core.ac.ukresearchgate.net Expression analysis of the ArabidopsisUGlcAE family members indicates differential expression in various plant tissues, with all isoforms expressed in developing pollen. core.ac.ukresearchgate.net

UDP-glucuronate 4-epimerases belong to the short-chain dehydrogenase/reductase (SDR) protein superfamily, which also includes other sugar nucleotide-modifying enzymes like UDP-xylose synthase. mdpi.comnih.govnih.govnih.govnih.gov

Table 2: Characteristics of Arabidopsis thaliana UGlcAE1

| Characteristic | Value/Description | Reference |

| Predicted Molecular Mass | ~43 kDa | nih.gov |

| Oligomeric State | Suggested dimer (~88 kDa by size-exclusion) | nih.gov |

| Equilibrium Constant | ~1.9 (UDP-GalA/UDP-GlcA) | nih.gov |

| Apparent K (UDP-GlcA) | 720 M | nih.gov |

| pH Optimum | 7.5 | nih.gov |

| Temperature Range | Active between 20°C and 55°C | nih.gov |

| Inhibition | Inhibited by UDP-Xyl and UDP-Ara | nih.gov |

| Lack of Inhibition | Not inhibited by UDP-Glc, UDP-Gal, or UMP | nih.gov |

| Subcellular Localization | Predicted type-II membrane protein (Endomembrane) | nih.govnih.gov |

Enzymatic Reaction Mechanism of UDP-Glucuronate 4-Epimerase (e.g., 4-keto intermediate, NAD+ cofactor)

The enzymatic reaction catalyzed by UDP-glucuronate 4-epimerase involves a reversible epimerization at the C4 position of the glucuronic acid moiety. mdpi.comnih.govnih.gov This mechanism is similar to that of other UDP-sugar 4-epimerases, such as UDP-galactose 4-epimerase, and involves a transient 4-keto intermediate. portlandpress.comnih.govnih.govnih.govnih.govmedcraveonline.commedcraveonline.com

The reaction requires an enzyme-bound NAD cofactor. portlandpress.comnih.govnih.govmedcraveonline.commedcraveonline.com The mechanism begins with the oxidation of the C4 hydroxyl group of UDP-glucuronate by the enzyme-bound NAD, leading to the formation of a transient UDP-4-keto-hexose-uronic acid intermediate and the reduction of NAD to NADH. portlandpress.comnih.govnih.govnih.govmedcraveonline.commedcraveonline.com

Following the formation of the 4-keto intermediate, the sugar moiety is thought to undergo a rotation within the active site. nih.govnih.govnih.gov This rotation is crucial for positioning the C4 atom to receive a hydride ion from the enzyme-bound NADH on the opposite face of the sugar ring compared to the initial oxidation. nih.govnih.govnih.gov The subsequent reduction of the 4-keto intermediate by NADH regenerates NAD and results in the formation of this compound, with the inverted configuration at the C4 position. portlandpress.comnih.govnih.govnih.govmedcraveonline.commedcraveonline.com

The precise positioning of the substrate and the transient intermediate within the active site is critical for the enzyme's specificity, preventing side reactions like decarboxylation that can occur with the 4-keto intermediate in other enzymes like UDP-xylose synthase. nih.govnih.govnih.gov Structural studies, such as those on the UDP-glucuronic acid 4-epimerase from Bacillus cereus, have provided insights into the enzyme's active site and how it facilitates substrate recognition and intermediate rotation. nih.gov Conserved catalytic residues, such as a tyrosine residue (Tyr149 in Bacillus cereus), play roles in substrate oxidation and positioning. nih.gov

Table 3: Key Steps in the UDP-Glucuronate 4-Epimerase Mechanism

| Step | Description | Cofactor State (Enzyme-Bound) | Intermediate Formed |

| 1. Substrate Binding | UDP-Glucuronate binds to the enzyme active site. | NAD | Enzyme-substrate complex |

| 2. Oxidation at C4 | Hydride transfer from C4 of UDP-GlcA to NAD. | NADH | UDP-4-keto-hexose-uronic acid |

| 3. Intermediate Rotation | The 4-keto intermediate rotates within the active site. | NADH | UDP-4-keto-hexose-uronic acid |

| 4. Reduction at C4 | Hydride transfer from NADH to the opposite face of the 4-keto intermediate. | NAD | This compound |

| 5. Product Release | This compound is released from the enzyme. | NAD | Free enzyme + Product |

Kinetic Parameters and Equilibrium Constants of UDP-Glucuronate 4-Epimerase Isoforms

UDP-Glucuronate 4-Epimerase (UGlcAE or GAE) is a key enzyme in the de novo biosynthesis of this compound, catalyzing the reversible epimerization of UDP-glucuronate (UDP-GlcA) to UDP-galacturonate (UDP-GalA). nih.govoup.comnih.govnih.gov This enzyme is a member of the short-chain dehydrogenase/reductase superfamily and utilizes NAD⁺ as a cofactor. tib.eu Studies on various organisms, including Arabidopsis thaliana and Streptococcus pneumoniae, have provided insights into the kinetic properties and equilibrium constants of different UGlcAE isoforms.

In Arabidopsis thaliana, a specific isoform, AtUGlcAE1, has been characterized. The recombinant AtUGlcAE1 enzyme has an apparent Km value of 720 µM for UDP-GlcA. nih.govnih.gov The equilibrium constant for the reaction catalyzed by AtUGlcAE1 is approximately 1.9 in the direction of UDP-GalA formation. nih.govnih.gov Another Arabidopsis isoform, GAE1, showed an apparent Km of 0.19 mM for UDP-GlcUA. oup.comnih.gov The equilibrium constant for GAE1 was determined to be 1.3 in the direction of UDP-GalUA. oup.comnih.gov

The Cap1J protein from Streptococcus pneumoniae, also a UDP-galacturonate 4-epimerase, exhibits a Km for UDP-glucuronate of 0.24 mM. nih.govresearchgate.net The equilibrium constant for the Cap1J-catalyzed reaction is 1.3 in the direction of UDP-galacturonate formation. nih.govresearchgate.net Another epimerase from Klebsiella pneumoniae, GlaKP, has a Km for UDP-glucuronic acid of 13.0 µM, and the reaction equilibrium favors UDP-galacturonic acid over UDP-glucuronic acid in a ratio of 1.4:1. asm.org

These variations in kinetic parameters and equilibrium constants among isoforms from different species highlight potential adaptations related to their specific biological roles and cellular environments.

Data Table: Kinetic Parameters and Equilibrium Constants of UDP-Glucuronate 4-Epimerase Isoforms

| Enzyme Source | Apparent Km (UDP-GlcA/UDP-GlcUA) | Equilibrium Constant (UDP-GalA/UDP-GlcA) | pH Optimum | Temperature Range (°C) |

| Arabidopsis thaliana AtUGlcAE1 | 720 µM nih.govnih.gov | ~1.9 nih.govnih.gov | 7.5 nih.gov | 20-55 nih.gov |

| Arabidopsis thaliana GAE1 | 0.19 mM oup.comnih.gov | 1.3 oup.comnih.gov | 7.6 oup.comnih.gov | Not specified |

| Streptococcus pneumoniae Cap1J | 0.24 mM nih.govresearchgate.net | 1.3 nih.govresearchgate.net | 7.5 nih.gov | Not specified |

| Klebsiella pneumoniae GlaKP | 13.0 µM asm.org | 1.4:1 asm.org | Not specified | Not specified |

Allosteric Regulation and Feedback Inhibition of UDP-Glucuronate 4-Epimerase Activity

The activity of UDP-Glucuronate 4-Epimerase isoforms can be subject to allosteric regulation and feedback inhibition by other nucleotide sugars, which can play a role in coordinating the synthesis of different cell wall components.

In Arabidopsis thaliana, the AtUGlcAE1 isoform is not inhibited by UDP-glucose (UDP-Glc), UDP-galactose (UDP-Gal), or UMP. nih.govnih.gov However, it is inhibited by UDP-xylose (UDP-Xyl) and UDP-arabinose (UDP-Ara). nih.govnih.gov This inhibition suggests a potential regulatory link between the synthesis of UDP-GalA (a precursor for pectin) and the availability of UDP-Xyl and UDP-Ara (precursors for xylans and arabinans). nih.govnih.gov Another Arabidopsis isoform, GAE1, was also strongly inhibited by UDP-Xyl but not by UDP or UDP-Gal. oup.com

The Cap1J epimerase from Streptococcus pneumoniae is inhibited by UDP-galactose and UDP-xylose. nih.gov Inactivation of Cap1J activity was also observed in the presence of UMP and several reducing sugars. nih.gov

While the specific mechanisms of allosteric regulation can vary between isoforms and organisms, the inhibition by other nucleotide sugars highlights a common theme of interconnectedness within nucleotide sugar biosynthesis pathways, allowing for metabolic flux control based on the cellular demand for different sugar precursors.

Alternative Biosynthetic Routes to this compound

In addition to the primary de novo pathway involving the epimerization of UDP-glucuronate, alternative biosynthetic routes, often referred to as salvage pathways, exist for the synthesis of this compound. These pathways typically involve the utilization of free D-galacturonate. oup.com

D-Galacturonate Phosphorylation and Uridylylation (Salvage Pathways)

Salvage pathways for this compound synthesis from free D-galacturonate have been identified in various organisms, including plants and some microorganisms. oup.comuga.edu This route involves at least two enzymatic steps. First, D-galacturonate is phosphorylated to form D-galacturonate 1-phosphate. oup.com This phosphorylation step is catalyzed by a galacturonate kinase. oup.comuga.eduresearchgate.net Subsequently, D-galacturonate 1-phosphate is converted to this compound through a uridylylation reaction. oup.com

This salvage pathway provides a mechanism to recycle free galacturonate, which may be released from the breakdown of pectin or other galacturonate-containing polymers. uga.edu

Enzymes Involved in Alternative this compound Synthesis (e.g., UTP:1-phospho-alpha-D-galacturonate uridylyltransferase)

The enzymes involved in the D-galacturonate salvage pathway include a galacturonate kinase (GalAK) and a uridylyltransferase. oup.comuga.edu The galacturonate kinase catalyzes the ATP-dependent phosphorylation of α-D-galacturonic acid to α-D-galacturonic acid 1-phosphate. researchgate.net

The subsequent step, the uridylylation of D-galacturonate 1-phosphate to form this compound, is catalyzed by a uridylyltransferase. This enzyme facilitates the transfer of a UMP moiety from UTP to D-galacturonate 1-phosphate, releasing pyrophosphate. modelseed.org While sometimes referred to as UTP:1-phospho-alpha-D-galacturonate uridylyltransferase, this activity can be associated with non-specific UDP-sugar pyrophosphorylases (sometimes referred to as SLOPPY in plants) that can act on various sugar 1-phosphates. oup.comuga.edu These enzymes catalyze the reversible reaction:

UTP + α-D-galacturonate 1-phosphate <=> this compound + PPi modelseed.org

Studies have characterized such enzymes in various organisms, demonstrating their ability to utilize D-galacturonate 1-phosphate as a substrate for this compound synthesis. tib.euoup.comuga.edu

Metabolic Fates and Downstream Transformations of Udp D Galacturonate

Polymeric Incorporation of D-Galacturonate Units into Complex Carbohydrates

D-galacturonate is a dominant monosaccharide found in pectic polysaccharides, which are major components of plant cell walls. researchgate.netcore.ac.uk UDP-D-galacturonate is the activated form of this sugar and is essential for the synthesis of these complex carbohydrate structures. nih.govnih.gov Pectins are structurally diverse and include several types of polysaccharides, with the main classes being homogalacturonan, rhamnogalacturonan I, and rhamnogalacturonan II. core.ac.ukglycopedia.eumdpi.com

Homogalacturonan Biosynthesis and this compound Utilization

Homogalacturonan (HG) is a linear homopolymer composed of α-(1→4)-linked D-galacturonate residues. core.ac.uknih.govglycopedia.eumdpi.com The synthesis of homogalacturonan involves the utilization of this compound as the glycosyl donor. Enzymes known as galacturonosyltransferases catalyze the sequential addition of D-galacturonate units from this compound to the growing homogalacturonan chain. nih.govresearchgate.net Studies on membrane preparations from tobacco cell cultures have identified polygalacturonate 4-α-galacturonosyltransferase activity, demonstrating the incorporation of radiolabeled galacturonic acid from UDP-[14C]galacturonic acid into a polymeric product consistent with homogalacturonan. researchgate.net The optimal synthesis conditions for this activity were found to be at a pH of 7.8 and temperatures between 25 to 30°C. researchgate.net The enzyme exhibited an apparent Km for UDP-D-galacturonic acid of approximately 8.9 µM and a Vmax of approximately 150 pmol min-1 mg-1 protein. researchgate.net

Rhamnogalacturonan I and II Assembly and this compound Integration

Rhamnogalacturonan I (RG-I) is another major pectic polysaccharide characterized by a backbone consisting of repeating disaccharide units of alternating D-galacturonate and L-rhamnose residues linked by α-(1→4) and α-(1→2) linkages, respectively. nih.govglycopedia.eumdpi.comnih.govuga.edu this compound is incorporated into the RG-I backbone during its assembly. Rhamnogalacturonan II (RG-II) is a more structurally complex pectic polysaccharide. It features a homogalacturonan backbone to which a variety of intricate side chains are attached. nih.govmdpi.com D-galacturonate residues are present in both the backbone and potentially in the side chains of RG-II, highlighting the role of this compound as a precursor for this complex structure as well. nih.gov

Glycosyltransferase Families Utilizing this compound

The incorporation of D-galacturonate from this compound into complex carbohydrates is catalyzed by specific glycosyltransferases. researchgate.netcore.ac.uk Glycosyltransferases are a broad superfamily of enzymes that catalyze the transfer of sugar moieties from activated donor molecules, such as UDP-sugars, to acceptor molecules. mdpi.commdpi.com In the context of pectin (B1162225) biosynthesis, galacturonosyltransferases are the enzymes responsible for polymerizing D-galacturonate units. nih.govresearchgate.net These enzymes are often localized in the Golgi apparatus, where cell wall polysaccharides are synthesized. researchgate.netnih.gov While specific glycosyltransferase families directly utilizing this compound for pectin synthesis are actively being researched, glycosyltransferase family 1 (GT1) and NRD1β-type glycosyltransferases are known to utilize UDP-sugars as donors in various glycosylation reactions. mdpi.commdpi.comoup.com

Enzymatic Conversion to Other Nucleotide Sugars

Beyond its role in polysaccharide biosynthesis, this compound can also undergo enzymatic transformations to yield other important nucleotide sugars.

Decarboxylation of this compound to UDP-L-Arabinose

One significant metabolic fate of this compound is its conversion to UDP-L-arabinose through a decarboxylation reaction. ontosight.aiwikipedia.org This reaction involves the removal of a carboxyl group from the D-galacturonate moiety. UDP-L-arabinose is another crucial nucleotide sugar that is incorporated into various plant cell wall polysaccharides, including arabinans and arabinoxylans, as well as arabinogalactan (B145846) proteins. nih.govoup.commegazyme.com

Characterization of this compound Decarboxylase

The enzyme responsible for catalyzing the decarboxylation of this compound to UDP-L-arabinose is UDP-galacturonate decarboxylase (EC 4.1.1.67). ontosight.aiwikipedia.org This enzyme belongs to the family of lyases, specifically the carboxy-lyases, which are characterized by their ability to cleave carbon-carbon bonds. wikipedia.org The biochemical reaction catalyzed by this enzyme can be summarized as follows: this compound → UDP-L-arabinose + CO2. ontosight.aiwikipedia.org This reaction is considered a key step in the biosynthesis of certain cell wall components and the metabolism of galacturonic acid-containing compounds. ontosight.ai

This compound (UDP-GalA) is a crucial nucleotide sugar that plays significant roles in the biosynthesis of various polysaccharides in both plants and microorganisms. As an activated form of D-galacturonate, it serves as a direct precursor for the incorporation of galacturonic acid residues into complex carbohydrate structures.

Biological Roles and Physiological Significance of Udp D Galacturonate Metabolism

Contributions to Plant Cell Wall Architecture and Development

In plants, UDP-D-galacturonate is a vital precursor for the synthesis of pectin (B1162225), a major component of plant cell walls. Pectin's presence, particularly its high content of D-galacturonate, contributes significantly to the negative charge of the cell wall nih.gov. The metabolic pathway involving this compound is essential for both the synthesis and degradation of pectin, thereby influencing cell wall structure, plant development, and responses to environmental stresses ontosight.ai.

Pectin Biosynthesis in Primary and Secondary Cell Walls

This compound is directly involved in the synthesis of homogalacturonan (HG), a principal component of pectin ontosight.ai. Galacturonic acid residues derived from this compound are incorporated into the growing homogalacturonan chain through the action of galacturonosyltransferases ontosight.ai. Pectin is a major polysaccharide in the primary cell wall, accounting for a significant percentage of its glycosyl residues nih.gov. The enzymes responsible for forming the activated form of galacturonic acid, this compound, are considered to have important roles in regulating pectin biosynthesis nih.gov. Studies in Arabidopsis thaliana have identified UDP-D-glucuronate 4-epimerases (UGlcAE) that interconvert UDP-glucuronic acid and this compound, highlighting their role in providing the necessary precursor for pectin synthesis nih.gov. The localization of these enzymes to the Golgi apparatus suggests that this compound is supplied to glycosyltransferases in this organelle for pectin synthesis nih.gov.

Role in Specialized Plant Structures (e.g., Seed Mucilage)

This compound is also a precursor for polysaccharides found in specialized plant structures, such as seed mucilage. Arabidopsis seed mucilage is a pectin-rich substance extruded from seeds upon hydration oup.comnih.gov. UDP-glucuronic acid is a precursor for many seed mucilage polysaccharides and is transported into the Golgi lumen, where it is converted to this compound, UDP-arabinose, and UDP-xylose nih.govmdpi.com. A Golgi-localized UDP-uronic acid transporter, UUAT1, has been identified in Arabidopsis thaliana that transports UDP-glucuronic acid and this compound in vitro nih.gov. Mutations in UUAT1 lead to changes in the monosaccharide composition of seed coat mucilage, particularly affecting the levels of galacturonic acid, rhamnose, and xylose in the soluble mucilage nih.gov. This indicates that the transport of UDP-glucuronic acid and likely this compound into the Golgi lumen by UUAT1 is crucial for defining the sugar composition of seed mucilage nih.gov.

Involvement in Microbial Polysaccharide Biosynthesis

This compound is also utilized as a sugar donor for the synthesis of complex bacterial polysaccharides, including lipopolysaccharide (LPS) and capsular polysaccharides csic.es. Galacturonic acid is a major constituent of bacterial polysaccharides asm.org.

Exopolysaccharide (EPS) Synthesis in Prokaryotic Systems

In prokaryotes, this compound contributes to the synthesis of exopolysaccharides (EPS) csic.esresearchgate.net. These polymers are often composed of repeating units of sugar moieties researchgate.net. The synthesis of EPS involves the use of nucleoside diphosphate (B83284) sugars as precursors ahgroup.at. This compound, along with other sugar nucleotides like UDP-glucose and UDP-galactose, can be key components in the synthesis of these complex structures mdpi.com. Specific glycosyltransferases are responsible for transferring the monosaccharides, including galacturonic acid from this compound, to a lipid carrier during EPS synthesis researchgate.netahgroup.at.

Functional Implications in Bacterial Glycan Structures

The incorporation of galacturonic acid residues, supplied by this compound, into bacterial glycans such as LPS and capsular polysaccharides has functional implications. In Klebsiella pneumoniae, galacturonic acid residues play a significant role in the biology of the LPS molecule, contributing to the maintenance of outer membrane stability asm.org. The this compound C4-epimerase (GlaKP) in K. pneumoniae is involved in the synthesis of the this compound precursor for LPS asm.org. Galacturonic acid-containing glycans have also been noted in the cell walls and biofilm EPS of certain Bacillus species, with their abundance potentially influenced by environmental conditions such as alkaline environments nih.gov. The presence of galacturonic acid in capsular polysaccharides of pathogens like Streptococcus pneumoniae highlights its role as a necessary virulence factor nih.govcsic.es.

Broader Metabolic Contexts of this compound Interconversions

This compound is situated within broader metabolic networks of nucleotide sugar interconversions. Its primary biosynthetic route involves the 4-epimerization of UDP-D-glucuronic acid, a reaction catalyzed by UDP-D-glucuronate 4-epimerase nih.govnih.gov. UDP-D-glucuronic acid itself is formed from UDP-glucose through the action of UDP-glucose 6-dehydrogenase ontosight.ainih.govontosight.ai. This pathway, often referred to as part of the uronic acid pathway, is crucial for providing activated uronic acids for polysaccharide synthesis ontosight.ai.

Beyond its role as a precursor for pectin and bacterial glycans, this compound can undergo further metabolic transformations. For instance, UDP-galacturonate decarboxylase catalyzes the conversion of this compound to UDP-L-arabinose and CO2 ontosight.aiwikipedia.org. This reaction is a key step in the biosynthesis of other cell wall polysaccharides, such as those containing arabinose ontosight.aiwikipedia.org. The interconversion between UDP-D-glucuronic acid and this compound is reversible, catalyzed by UDP-D-glucuronate 4-epimerase nih.govmdpi.com. The activity of enzymes involved in these interconversions can be regulated, potentially influencing the flux of nucleotide sugars available for different biosynthetic pathways nih.govcore.ac.uk. Studies on UDP-D-glucuronate 4-epimerases from various organisms, including plants and bacteria, show variations in substrate specificity and kinetic properties, reflecting the diverse metabolic demands of different species nih.govasm.orgmdpi.com.

Genomic and Transcriptomic Insights into Udp D Galacturonate Metabolism

Identification and Annotation of Genes Encoding UDP-D-Galacturonate Pathway Enzymes (e.g., GAE paralogs)

The biosynthesis of this compound in plants primarily occurs through the 4-epimerization of UDP-D-glucuronate (UDP-GlcA), a reaction catalyzed by UDP-D-glucuronate 4-epimerase (GAE). nih.govcore.ac.uknih.gov Genomic studies have identified gene families encoding GAE enzymes in various plant species. In Arabidopsis thaliana, for instance, the genome contains six predicted GAE homologs, designated GAE1 to GAE6. nih.govcore.ac.uk These proteins are predicted to belong to the NAD(P)+-dependent family of short-chain dehydrogenases/reductases, a family that includes various enzymes involved in nucleotide sugar interconversion reactions. nih.gov

Functional characterization of some of these GAE paralogs has confirmed their enzymatic activity. GAE1, GAE4, and GAE6 from Arabidopsis have shown activity in interconverting UDP-D-GlcA and UDP-D-GalA when heterologously expressed. researchgate.net These plant GAEs are predicted to be type II membrane proteins, suggesting their localization to the endomembrane system, such as the Golgi apparatus, where they can directly supply this compound to glycosyltransferases involved in pectin (B1162225) synthesis. nih.govresearchgate.net

Beyond the primary GAE pathway, alternative routes for this compound biosynthesis have been explored or proposed in some organisms. For example, in Populus trichocarpa, a this compound biosynthesis pathway starting from D-galacturonate has been investigated, involving enzymes like galacturonate kinase (GalAK) and likely other enzymes. oup.comresearchgate.net This highlights the potential for diverse enzymatic strategies across different species or even within the same organism for producing this key nucleotide sugar.

Studies in bacteria, such as Lactobacillus suebicus, have also identified novel pathways for D-galacturonate metabolism, although these often focus on catabolism rather than biosynthesis of the UDP-activated form. nih.govfrontiersin.org However, the enzymes involved in these pathways, identified through genomic and proteomic analyses, contribute to the broader understanding of how organisms process galacturonate and related compounds. nih.govfrontiersin.org

The identification and annotation of these genes are often performed using bioinformatics approaches, including homology searches against known enzymes and the use of profile hidden Markov models. nih.govcore.ac.uk Comparative genomic analysis can further reveal the presence or absence of specific D-galacturonate degradation pathways across different microbial groups, indicating metabolic diversity. researchgate.net

Gene Expression Profiling and Developmental Regulation of Biosynthetic Genes

Transcriptomic analysis has been instrumental in understanding the expression patterns of genes involved in this compound biosynthesis across different tissues, developmental stages, and environmental conditions. Studies in Arabidopsis have shown that GAE1 is expressed in all tissues. nih.gov Furthermore, expression analysis of the six GAE isoforms in Arabidopsis by quantitative RT-PCR and promoter::GUS fusions indicated differential expression of the family members in various plant tissues and expression of all isoforms in developing pollen. researchgate.net This suggests specialized roles or contributions of different GAE paralogs in providing this compound for pectin synthesis in a tissue-specific or developmental context.

In Populus trichocarpa, transcriptomic analysis during drought stress revealed changes in the expression of genes involved in UDP-sugar metabolism, including those potentially related to this compound biosynthesis, highlighting the pathway's importance in cell wall formation under stress conditions. mdpi.com Similarly, studies on cotton fiber development have shown that enzymes participating in pectin synthesis, including UDP-glucose 6-dehydrogenase and UDP-D-glucuronate 4-epimerase, are downregulated during secondary cell wall synthesis, consistent with the decrease in pectin during this stage. sippe.ac.cnresearchgate.net

Gene expression profiling in tomato fruit during colonization by Colletotrichum gloeosporioides also indicated the upregulation of the this compound biosynthesis I pathway (from UDP-D-glucuronate) in certain tomato lines, suggesting a role in the plant's response to pathogen infection. d-nb.info

The expression patterns of genes in the this compound pathway can be influenced by various factors, including developmental cues and environmental signals. For instance, in Arabidopsis, different UDP-glucose 4-epimerase (UGE) isoforms, which are involved in providing precursors for UDP-GlcA synthesis, show distinct expression patterns and specialized roles in development and stress responses. oup.com This intricate regulation at the transcriptional level ensures the appropriate supply of this compound for the synthesis of cell wall polysaccharides as needed by the plant.

Transcriptomic data can also be integrated with genome-scale metabolic models to gain a more comprehensive understanding of how metabolic pathways, including this compound biosynthesis, are regulated and function during processes like light and temperature acclimation. nih.gov

Analysis of Cis-Regulatory Elements and Transcriptional Control Mechanisms

The regulation of gene expression, including that of genes involved in this compound metabolism, is often controlled by cis-regulatory elements (CREs) located in the non-coding regions of genes. These CREs serve as binding sites for transcription factors (TFs), which can activate or repress gene transcription. nih.govelifesciences.org

While specific detailed analyses of CREs directly controlling this compound biosynthetic genes are not extensively highlighted in the provided search results, the general principles of transcriptional control involving CREs and TFs apply. Studies on other plant genes, such as those in tomato, have involved the analysis of cis-acting regulatory elements to understand their transcriptional regulation. researchgate.net

In bacteria, transcriptional regulation of sugar metabolism genes, including those potentially involved in galacturonate utilization, is often mediated by families of transcription factors like the LacI family, which respond to the presence of specific sugar effectors. jst.go.jp This suggests that in organisms where D-galacturonate or this compound metabolism is regulated, similar sugar-sensing transcriptional repressors or activators might be involved.

The identification of CREs and the transcription factors that bind to them is crucial for deciphering the complex regulatory networks that govern the expression of genes in the this compound pathway. Techniques such as analyzing enriched transcription factor binding sites in regulatory regions and integrating this information with gene expression data can help identify key transcriptional regulators. nih.gov Understanding these regulatory mechanisms can provide targets for manipulating this compound levels, potentially impacting cell wall composition and other related processes.

Subcellular Localization and Transport of Udp D Galacturonate Precursors

Compartmentation of Nucleotide Sugar Biosynthesis Pathways

Nucleotide sugars, including UDP-D-galacturonate, are the activated donors for glycosylation reactions. The biosynthesis of these nucleotide sugars occurs through interconnected pathways, primarily the "de novo pathway" and the "salvage pathway". nih.gov While many nucleotide sugars are synthesized in the cytosol, some interconversion enzymes are located in other cellular compartments. oup.comacs.org For instance, UDP-D-xylose biosynthesis from UDP-D-glucuronate can occur in both the cytosol and the Golgi apparatus in Arabidopsis thaliana. oup.com Similarly, UDP-glucose, a precursor for UDP-D-glucuronate, can be synthesized in the cytosol and chloroplasts. oup.com

In plants, UDP-D-glucuronic acid (UDP-GlcA), the direct precursor of this compound, is primarily synthesized in the cytosol from UDP-glucose through the action of UDP-glucose dehydrogenase (UGDH). researchgate.netuniprot.org Another pathway for UDP-GlcA synthesis in plants and lower animals involves the myo-inositol oxygenation pathway, starting from glucuronic acid. researchgate.net

Interestingly, in some organisms like trypanosomatids, nucleotide sugar biosynthetic pathways, including those for UDP-glucose, are unusually compartmentalized within peroxisomes, also known as glycosomes, in addition to the canonical cytosolic pathways. researchgate.net

Golgi Apparatus and Endomembrane System as Key Sites for this compound Metabolism

The Golgi apparatus and the wider endomembrane system play a critical role in the metabolism and utilization of this compound, particularly in the synthesis of cell wall polysaccharides like pectin (B1162225). Pectin biosynthesis is known to occur within the Golgi apparatus. tandfonline.comvtt.fi

This compound is formed by the 4-epimerization of UDP-D-glucuronate, a reaction catalyzed by UDP-D-glucuronate 4-epimerase (GAE). nih.govnih.govresearchgate.net In Arabidopsis, GAE1, an enzyme involved in this conversion, is predicted to be a type II membrane protein and its activity has been localized to microsomal fractions, suggesting its presence in the endomembrane system, such as the Golgi. nih.govnih.gov This localization allows GAE enzymes to potentially co-localize with glycosyltransferases involved in pectin synthesis, providing this compound directly at the site of polysaccharide assembly. nih.govresearchgate.netscispace.com

Research indicates that some nucleotide sugar interconversion enzymes, including GAE1 and GAE6 in Arabidopsis, are targeted to an endomembrane system like the Golgi apparatus. researchgate.nettandfonline.com These enzymes catalyze the epimerization of UDP-α-D-glucuronic acid to UDP-α-D-galacturonic acid within the Golgi lumen. tandfonline.comnih.gov This suggests that while the initial synthesis of UDP-GlcA may occur in the cytosol, its conversion to this compound, at least in part, takes place within the Golgi lumen where it is directly utilized for pectin synthesis. nih.govresearchgate.net

Nucleotide Sugar Transporters Facilitating this compound Precursor Delivery to Organelles

Since many nucleotide sugars are synthesized in the cytosol but are required for glycosylation reactions occurring in the lumen of the endoplasmic reticulum and Golgi apparatus, specific nucleotide sugar transporters (NSTs) are essential for their translocation across organelle membranes. elifesciences.orgscielo.brmdpi.com These transporters are typically located in the Golgi membrane and facilitate the movement of nucleotide sugars from the cytosol into the Golgi lumen. elifesciences.orgscielo.brfrontiersin.org

For this compound, its precursor, UDP-D-glucuronic acid, needs to be transported into the Golgi lumen for conversion and subsequent pectin synthesis. nih.govoup.com In Arabidopsis, the transporter UUAT1 (UDP-URONIC ACID TRANSPORTER1) has been identified as a Golgi-localized protein capable of transporting UDP-GlcA and UDP-GalA in vitro. nih.govoup.com Loss of function mutations in UUAT1 lead to changes in cell wall monosaccharide composition, particularly affecting sugars derived from UDP-GlcA metabolism in the Golgi, supporting its role as an in vivo UDP-GlcA transporter. oup.com The transport of UDP-GlcA into the Golgi lumen is considered a critical step for this compound biosynthesis within this compartment. nih.gov

Advanced Research Methodologies for Investigating Udp D Galacturonate

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering techniques are fundamental to understanding the biological roles of UDP-D-galacturonate by manipulating the genes responsible for its synthesis and utilization.

Gene Knockout, Knockdown, and Overexpression Studies in Model Organisms

Gene knockout, knockdown, and overexpression studies are powerful tools to investigate the physiological functions of genes involved in this compound pathways in model organisms like Arabidopsis thaliana and Escherichia coli. capes.gov.brresearchgate.net

Gene Knockout: This technique involves the complete inactivation of a specific gene. By observing the resulting phenotype in knockout mutants, researchers can infer the necessity of the gene product (e.g., an enzyme producing or modifying this compound) for particular biological processes. For instance, studying knockout mutants of genes encoding UDP-D-glucuronate 4-epimerases (GAEs) in Arabidopsis can reveal their roles in pectin (B1162225) synthesis, plant growth, and development. core.ac.uk

Gene Knockdown: Unlike knockout, knockdown reduces the expression level of a target gene without eliminating it entirely. This is often achieved using techniques like RNA interference (RNAi) or CRISPR-Cas systems. numberanalytics.com Gene knockdown is particularly useful for studying genes that are essential for viability, where a complete knockout would be lethal. By reducing the activity of an enzyme involved in this compound synthesis or modification, researchers can study the effects of reduced this compound levels on cellular processes or the composition of polysaccharides. Studies using siRNA knockdown have been employed to investigate genes related to O-glycosylation, which can involve UDP-sugars like UDP-galactose (a related nucleotide sugar). science.gov

Gene Overexpression: Overexpressing a gene leads to an increased amount of the corresponding protein. This can help in studying the effects of elevated levels of enzymes involved in this compound metabolism, potentially leading to altered levels of this compound or its downstream products. Overexpression studies of enzymes like D-galacturonate reductase have been shown to increase the accumulation of downstream products like vitamin C in plants, highlighting the impact on metabolic flux. researchgate.netaalto.fipsu.edu Overexpression of UDP-D-glucose 4-epimerase isoforms in Arabidopsis has been used to study their impact on carbohydrate composition and stress tolerance. capes.gov.br

These genetic manipulations allow researchers to correlate changes in gene expression with alterations in this compound levels and downstream products, providing insights into the metabolic pathways and biological functions associated with this compound.

Functional Complementation Assays

Functional complementation assays are used to confirm that a cloned gene is indeed responsible for a particular function or phenotype. This involves introducing a wild-type copy of a gene into a mutant organism that is deficient in that gene's function. If the introduced gene restores the wild-type phenotype, it functionally complements the mutation, confirming its role.

In the context of this compound research, functional complementation assays can be used to validate the identity and function of genes encoding enzymes like UDP-D-glucuronate 4-epimerase (GAE). For example, a study used multicopy plasmid-encoded glaKP to partially complement a galE mutation in Salmonella enterica and Klebsiella pneumoniae, indicating that GlaKP, a UDP-galacturonic acid C4-epimerase, could partially substitute for the function of GalE, a UDP-glucose/UDP-galactose epimerase, in vivo. nih.gov Similarly, candidate genes for UDP-glucose 4-epimerases in Arabidopsis were identified by functional complementation of a UDP-glucose 4-epimerase mutant of E. coli. uga.edu This demonstrates the utility of complementation in verifying the enzymatic activity of newly identified genes involved in nucleotide sugar metabolism, including those related to this compound precursors or interconversions.

Biochemical and Enzymological Characterization Techniques

Biochemical and enzymological techniques are essential for studying the properties of the enzymes that synthesize, modify, or utilize this compound, providing detailed information about reaction mechanisms, kinetics, and substrate specificities.

In Vitro Enzyme Activity Assays and Product Analysis (e.g., HPLC, NMR, TLC)

In vitro enzyme activity assays are performed using purified or partially purified enzymes and their substrates to measure reaction rates and determine enzyme kinetics. These assays often involve monitoring the consumption of the substrate (e.g., UDP-D-glucuronate) or the production of the product (e.g., this compound).

Various analytical techniques are coupled with enzyme activity assays for the separation, identification, and quantification of substrates and products:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate and quantify nucleotide sugars and their derivatives based on their differential partitioning between a stationary phase and a mobile phase. core.ac.uknih.govmdpi.com For example, HPLC with a C18 column and acetonitrile-water mixtures has been used to separate substrates and products in assays characterizing galactosyltransferases involved in O-antigen synthesis, which can utilize UDP-sugars. nih.gov High-performance anion-exchange chromatography (HPAEC) with a UV detector has been specifically used to analyze the products of UDP-D-glucuronate 4-epimerase activity, separating this compound from UDP-D-glucuronate. nih.govcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules. It can be used to confirm the identity of enzyme reaction products and study their conformations. nih.govnist.govresearchgate.net NMR spectroscopy has been employed to confirm the structure of products resulting from the enzymatic cleavage of cell wall polysaccharides, such as the unsaturated disaccharide produced by pectate lyase action on homogalacturonan, which is related to D-galacturonate. researchgate.net It can also be used in enzyme assays and for studying the solution conformation of UDP-sugars. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and relatively fast technique for separating compounds based on their differential migration on a thin layer of stationary phase. It is often used for preliminary analysis and can be coupled with autoradiography when using radiolabeled substrates. TLC has been used to analyze the products of enzyme incubations with radiolabeled UDP-sugars, allowing the separation of hydrolyzed monosaccharides. core.ac.uk

These techniques, often used in combination, provide robust methods for characterizing the enzymatic conversions involving this compound.

Recombinant Protein Expression and Purification Strategies for this compound Modifying Enzymes

To obtain sufficient quantities of enzymes involved in this compound metabolism for detailed biochemical and structural studies, recombinant protein expression and purification strategies are employed. Genes encoding these enzymes are cloned into expression vectors and introduced into host organisms, such as Escherichia coli or Pichia pastoris, for protein production. nih.govresearchgate.netnih.govnih.govportlandpress.com

Common strategies include:

Expression in Escherichia coli: E. coli is a widely used host for recombinant protein expression due to its rapid growth and well-established genetic tools. capes.gov.brresearchgate.netnih.govnih.govportlandpress.com Enzymes like galactosyltransferases nih.gov and UDP-D-glucose/UDP-D-galactose 4-epimerase isoforms capes.gov.brportlandpress.com have been successfully expressed in E. coli.

Expression in Pichia pastoris: Pichia pastoris is a yeast system often used for expressing eukaryotic proteins, particularly those that may require post-translational modifications or membrane targeting. nih.govcore.ac.ukuga.edu UDP-D-glucuronate 4-epimerase (GAE1) from Arabidopsis, a predicted membrane protein, was functionally expressed in Pichia pastoris. nih.gov

Affinity Chromatography: This is a common purification technique that utilizes the specific binding affinity between a protein and a ligand immobilized on a stationary phase. Often, a tag (e.g., a histidine tag) is added to the recombinant protein, allowing purification using a matrix with immobilized metal ions (e.g., Ni-NTA resin). portlandpress.com This method has been used to purify recombinant enzymes involved in UDP-sugar metabolism. researchgate.net

Following expression, various chromatography techniques (e.g., affinity chromatography, size exclusion chromatography, ion-exchange chromatography) are used to purify the recombinant protein to homogeneity, which is often verified by SDS-PAGE. researchgate.netportlandpress.com

Structural Biology and Mechanistic Enzymology of this compound Converting Enzymes

Understanding the three-dimensional structures of enzymes that interact with this compound and the detailed mechanisms by which they catalyze reactions provides crucial insights into their function and specificity.

Structural Biology: Techniques like X-ray crystallography and increasingly cryo-electron microscopy are used to determine the atomic structures of these enzymes. capes.gov.br This reveals the arrangement of amino acid residues in the active site, the binding sites for substrates (like this compound or UDP-D-glucuronate) and cofactors (such as NAD+), and conformational changes that occur during catalysis. Structural studies of enzymes like UDP-glucose 4-epimerase have provided a basis for understanding their substrate specificity and mechanism. portlandpress.com Enzymes involved in UDP-sugar interconversion, including UDP-glucuronate 4-epimerase, often belong to superfamilies like the short-chain dehydrogenase/reductase (SDR) family, and their structures reveal conserved folds (e.g., the Rossmann fold for NAD+ binding) and catalytic residues. nih.govresearchgate.net

Mechanistic Enzymology: This involves detailed studies of the chemical steps of the enzymatic reaction, including the identification of intermediates, transition states, and the roles of specific amino acid residues in catalysis. Techniques like site-directed mutagenesis, kinetic isotope effects, and spectroscopic methods are used. researchgate.netresearchgate.net For example, mechanistic studies of UDP-glucuronate 4-epimerase from Bacillus cereus have shown that the epimerization proceeds via a transient UDP-4-keto-hexose-uronic acid intermediate and involves hydride transfer, with the formation of the intermediate being the rate-limiting step. researchgate.net Mutational analysis of key residues within conserved motifs (like the DxD motif in some glycosyltransferases) can reveal their importance for activity and substrate binding. nih.gov

By combining structural information with detailed kinetic and biochemical analyses, researchers can build a comprehensive picture of how enzymes interact with this compound and catalyze its transformation, which is vital for understanding metabolic regulation and for potential applications in biotechnology.

Metabolomic and Glycomic Profiling in this compound Research

Metabolomic and glycomic profiling are essential approaches for understanding the cellular context and downstream effects of UDP-GalA metabolism. Metabolomics involves the comprehensive study of small molecules within a biological system, while glycomics focuses specifically on the analysis of glycans (carbohydrates) and glycosylation patterns. numberanalytics.com The integration of these "omics" disciplines offers a powerful approach to elucidating the complex interactions between glycan structures and metabolic pathways. numberanalytics.com

Metabolomic profiling can identify and quantify UDP-GalA and other related nucleotide sugars within a sample, providing a snapshot of their abundance under different biological conditions. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are widely used for this purpose, allowing for the detection and measurement of a wide range of metabolites, including nucleotide sugars. ukaazpublications.com For instance, untargeted metabolomic profiling using high-resolution LC-MS/MS has revealed UDP-GalA as a differential metabolite in studies investigating plant constituents and microbial fermentation. energy.govnih.gov

The combined application of metabolomics and glycomics allows researchers to correlate changes in UDP-GalA levels with alterations in downstream polysaccharide structures, providing a more complete picture of its metabolic impact. Studies integrating proteomic, glycomic, and metabolomic data have been investigated for biomarker discovery, highlighting the value of multi-omics approaches in understanding complex biological processes. nih.gov

Bioinformatics and Computational Modeling of this compound Pathways and Enzyme Structures

Bioinformatics and computational modeling play a crucial role in analyzing the genes, enzymes, and pathways associated with UDP-GalA metabolism. These approaches help in identifying candidate genes, predicting protein structures and functions, and simulating metabolic flux.

Computational methods, often integrated with high-throughput data like transcriptomics, allow for the determination of metabolic pathways significantly affected under specific conditions. nih.gov this compound biosynthesis has been identified as a metabolic function influenced by environmental conditions in plants through the integration of genome-scale modeling and transcript profiling. nih.gov

Bioinformatics approaches have been instrumental in identifying and characterizing enzymes involved in UDP-GalA biosynthesis. For example, a bioinformatics approach was used to identify and functionally express a UDP-D-glucuronate 4-epimerase (GAE1) from Arabidopsis, an enzyme that catalyzes the conversion of UDP-D-glucuronate to this compound. nih.govresearchgate.net Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known structure of a related protein. This can provide insights into the active site and catalytic mechanism of enzymes like UDP-glucuronate 4-epimerase. nih.govacs.org

Computational modeling of metabolic pathways allows for the simulation of metabolic flux and the prediction of how changes in enzyme activity or substrate availability can affect the production of UDP-GalA and downstream products. oup.com Pathway-genome databases (PGDBs) are valuable resources that integrate genomic and metabolic information, and computational tools are used to enhance these databases to capture details such as the subcellular localization of metabolites and enzymes involved in pathways like this compound biosynthesis. researchgate.netnih.govoup.com

Computational modeling of glycan processing, which is dependent on nucleotide sugars like UDP-GalA, is also gaining importance. Stochastic simulation approaches can model the action of glycan modifying enzymes to predict glycan profiles and investigate the arrangement of biosynthetic enzymes within organelles like the Golgi apparatus, where pectin biosynthesis occurs. whiterose.ac.uk

Isotopic Labeling and Tracing Techniques for Flux Analysis in this compound Metabolism

Isotopic labeling and tracing techniques are powerful tools for quantitatively analyzing metabolic flux through pathways involving UDP-GalA. By using stable isotopes (such as ¹³C, ¹⁵N, ²H) or radioisotopes (such as ¹⁴C), researchers can track the movement of atoms from a labeled precursor through metabolic networks. nih.govnorthwestern.edu This allows for the quantification of reaction rates and the determination of how metabolic flux is distributed among competing pathways. biorxiv.orgnih.gov

In the context of UDP-GalA, isotopic labeling can be used to trace the synthesis of UDP-GalA from its precursors, such as UDP-glucose or D-galacturonate, and its subsequent incorporation into polysaccharides like pectin. For instance, providing cells or tissues with a ¹³C-labeled glucose source can result in the labeling of UDP-glucose, which is then converted to labeled UDP-glucuronate and subsequently to labeled UDP-GalA. By measuring the incorporation of the label into UDP-GalA and downstream polysaccharides over time, researchers can estimate the metabolic flux through the UDP-GalA biosynthesis pathway and pectin synthesis.

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used analytical techniques for detecting and quantifying isotopically labeled metabolites. nih.gov MS can measure the mass isotopomer distribution (MID) of a metabolite, which reflects the pattern of isotopic labeling. biorxiv.org NMR can provide information about the position of the isotopic label within a molecule.

Metabolic flux analysis (MFA) utilizes data from isotopic tracing experiments, often in conjunction with computational models of metabolic networks, to estimate intracellular fluxes. d-nb.info While challenging, particularly in complex biological systems or in vivo, stable isotope tracing provides a detailed view of metabolic activity. nih.gov Recent advancements, including machine learning frameworks, are being developed to streamline metabolic flux quantitation from isotope tracing data. biorxiv.org

Isotopic labeling can also help in identifying futile cycles or alternative pathways involved in UDP-GalA metabolism or the synthesis of related polysaccharides. nih.gov By providing insights into the dynamic nature of metabolism, isotopic tracing techniques are invaluable for understanding the regulation and physiological roles of UDP-GalA.

Q & A

Q. What enzymatic pathways are responsible for UDP-D-galacturonate biosynthesis in plants?

this compound is synthesized from UDP-D-glucuronate via UDP-glucuronate 4-epimerases (GAEs). In Arabidopsis thaliana, GAE1 catalyzes this reversible reaction, establishing a 1.3:1 equilibrium between UDP-D-glucuronate and this compound . Additional paralogs (e.g., GAE6) contribute to pathway redundancy, ensuring robust pectin synthesis .

Q. How is this compound detected and quantified in plant tissues?

Standard methods include microsomal fractionation followed by enzyme activity assays using UDP-D-glucuronate as a substrate . Advanced techniques like LC-MS with isotopic labeling enable precise quantification in complex matrices .

Q. What role does this compound play in plant cell wall structure?

It serves as the primary precursor for pectin polysaccharides (e.g., homogalacturonan), critical for cell wall integrity and adhesion. Genetic knockout studies in Arabidopsis demonstrate altered pectin composition and compromised cell wall architecture .

Q. What spectroscopic techniques characterize this compound’s physicochemical properties?

Potentiometric titration under controlled pH and ionic strength (e.g., discontinuous titration with a glass electrode) measures dissociation constants (pKa) of uronic acids like D-galacturonic acid .

Q. How is this compound integrated into broader nucleotide-sugar metabolic networks?

It branches from the UDP-glucose pathway, intersecting with UDP-D-xylose biosynthesis. Pathway-genome databases (PGDBs) map subcellular localization (e.g., Golgi) to clarify metabolic cross-talk .

Advanced Research Questions

Q. How do kinetic differences among GAE isoforms influence substrate channeling in pectin synthesis?

Compare kinetic parameters (e.g., Km, Vmax) of recombinant isoforms. GAE1 has a Km of 0.19 mM for UDP-D-glucuronate and is inhibited by UDP-D-xylose, suggesting regulatory cross-talk with hemicellulose synthesis . Tissue-specific expression patterns in cotton further indicate isoform specialization .

Q. What experimental strategies resolve contradictions in reported metabolic flux rates of this compound across species?

Isotopic tracing (e.g., ¹³C-labeled glucose) coupled with LC-MS tracks species-specific flux variations. Studies in Verticillium dahliae and Populus trichocarpa highlight divergent enzymatic efficiencies, necessitating context-dependent validation .

Q. How can CRISPR-Cas9 editing elucidate functional redundancy among GAE paralogs?

Generate single and multiple knockout mutants in model plants (e.g., Arabidopsis), then analyze pectin profiles via glycosyl linkage analysis. Transcriptomic data from cotton fiber development reveal paralog-specific expression, guiding targeted mutagenesis .

Q. What computational models predict this compound flux under abiotic stress?

Genome-scale metabolic models (GEMs) integrate transcriptomic data to simulate nucleotide-sugar dynamics. For example, Populus PGDBs incorporate subcellular compartmentalization to predict stress-induced flux rerouting .

Q. What challenges arise in quantifying this compound in microsomal fractions, and how are they addressed?

Rapid fractionation with membrane-stabilizing agents (e.g., sucrose gradients) prevents metabolite degradation. LC-MS protocols using ion-pairing reagents (e.g., tributylamine) enhance sensitivity for charged nucleotides .

Methodological Considerations

- Contradiction Analysis : Discrepancies in enzyme localization (e.g., Golgi vs. cytosol) require correlative imaging (e.g., immunofluorescence) and activity assays across subcellular fractions .

- Data Validation : Cross-reference pathway predictions (e.g., PGDBs) with empirical flux measurements to address model inaccuracies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.